molecular formula C9H9BrN2O2 B13880757 5-(5-Bromopyridin-3-yl)morpholin-3-one

5-(5-Bromopyridin-3-yl)morpholin-3-one

Cat. No.: B13880757
M. Wt: 257.08 g/mol
InChI Key: IHTHIPQSKCMVME-UHFFFAOYSA-N
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Description

5-(5-Bromopyridin-3-yl)morpholin-3-one is an organic compound with the molecular formula C10H11BrN2O2. It is characterized by the presence of a bromopyridine moiety attached to a morpholinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromopyridin-3-yl)morpholin-3-one typically involves the bromination of pyridine followed by the formation of the morpholinone ring. One common method includes the reaction of 5-bromopyridine with morpholine under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromopyridin-3-yl)morpholin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-(5-Bromopyridin-3-yl)morpholin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(5-Bromopyridin-3-yl)morpholin-3-one involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The morpholinone ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromopyridin-3-yl)morpholin-3-one
  • 5-Bromopyridine-3-carboxylic acid
  • 5-Bromopyridine-3-boronic acid

Uniqueness

5-(5-Bromopyridin-3-yl)morpholin-3-one is unique due to its specific combination of the bromopyridine and morpholinone moieties. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C9H9BrN2O2

Molecular Weight

257.08 g/mol

IUPAC Name

5-(5-bromopyridin-3-yl)morpholin-3-one

InChI

InChI=1S/C9H9BrN2O2/c10-7-1-6(2-11-3-7)8-4-14-5-9(13)12-8/h1-3,8H,4-5H2,(H,12,13)

InChI Key

IHTHIPQSKCMVME-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)CO1)C2=CC(=CN=C2)Br

Origin of Product

United States

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